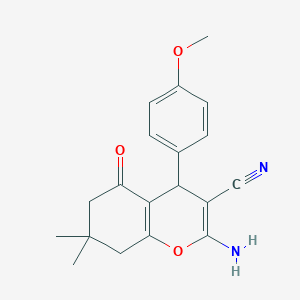

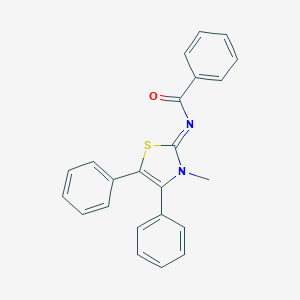

2-氨基-4-(4-甲氧基苯基)-7,7-二甲基-5-氧代-5,6,7,8-四氢-4H-色满-3-腈

描述

Compounds with similar structures, such as 2-Amino-4-methoxyphenol, are organic compounds that contain nitrogen and oxygen atoms . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a suitable electrophile . For example, 2-Amino-4-methoxyphenol can be synthesized via a Schiff bases reduction route .Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring substituted with an amino group and a methoxy group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the amino group acting as a nucleophile, reacting with electrophiles . The exact reactions will depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-Amino-4-methoxyphenol is a solid with a melting point of 135-140 °C .科学研究应用

X 射线晶体学

2-氨基-4-(4-甲氧基苯基)-7,7-二甲基-5-氧代-5,6,7,8-四氢-4H-色满-3-腈的晶体结构已通过 X 射线衍射技术进行了研究。此类研究有助于了解化合物的分子构象、晶体堆积和分子间相互作用的性质 (Sharma et al., 2015).

合成与抗菌活性

该化合物用于合成 S-核苷类似物和 C-核苷类似物,并研究了它们的抗菌和抗真菌活性。这些研究提供了对这些化合物潜在治疗应用的见解,特别是在解决微生物感染方面 (Ghoneim et al., 2014).

抗菌活性

该化合物已对其抗菌特性进行了研究。衍生物的合成及其随后针对各种病原菌株的测试揭示了潜在的抗菌作用,这对于开发新的抗菌剂可能很重要 (Moshafi et al., 2016).

催化应用

研究还探索了该化合物在催化过程中的应用。例如,CoFe2O4 纳米颗粒用于催化该化合物的衍生物合成,突出了其以可持续和高效的方式促进化学反应的作用 (Rajput & Kaur, 2013).

合成技术

各种研究集中在该化合物及其衍生物的合成技术上。已经研究了微波辐射、有机催化和多组分反应等方法来优化合成过程,这对于其在制药和材料科学中的实际应用至关重要 (Tu et al., 2002).

PET 成像剂

该化合物也已被考虑用于合成用于正电子发射断层扫描 (PET) 成像的碳-11 标记剂。此类应用在医学诊断中至关重要,特别是在癌症成像和细胞凋亡中 (Gao et al., 2010).

作用机制

安全和危害

未来方向

The future directions for research on similar compounds could include further exploration of their synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the investigation of new reactions, and the exploration of new uses in areas such as medicine and materials science .

属性

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-4-6-12(23-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFBLDVLKFCLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The crystal structure analysis of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reveals several key structural features. Firstly, the molecules form inversion dimers characterized by an R 2 2(12) motif through pairs of N—H⋯N hydrogen bonds []. These dimers are further organized into chains along the a-axis by N—H⋯O hydrogen bonds. Additionally, C—H⋯N and C—H⋯π interactions contribute to the overall packing of the molecules within the crystal structure. The cyclohexene ring adopts a near-envelope conformation, as indicated by the puckering parameters [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B427394.png)

![S-[2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-oxoethyl] O-ethyl dithiocarbonate](/img/structure/B427396.png)

![1-(12-Cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-phenylsulfanylethanone](/img/structure/B427397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2-amine](/img/structure/B427402.png)

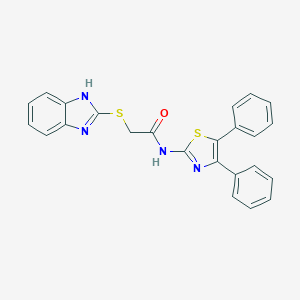

![N-(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427404.png)

![N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427405.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B427409.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427413.png)

![[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl morpholine-4-carbodithioate](/img/structure/B427416.png)